1-Ethyl-3-methylimidazolium hexafluorophosphate ([EMIM][PF6], CAS 155371-19-0) is a specialized ionic compound characterized by its high thermal stability, wide electrochemical window (~4.5 V), and distinct hydrophobicity [1]. Unlike many common room-temperature ionic liquids, [EMIM][PF6] is a solid at standard ambient conditions with a melting point of approximately 60–64 °C. This unique phase behavior, combined with the low steric bulk of the ethyl-substituted imidazolium cation and the moisture-resistant hexafluorophosphate anion, makes it a highly specific precursor and supporting electrolyte. In industrial and advanced laboratory procurement, it is primarily selected for high-voltage electrochemical cells, solid-state or gel polymer electrolytes, and biphasic extraction systems where water immiscibility and high anodic stability are non-negotiable [2].
Substituting [EMIM][PF6] with closely related analogs routinely leads to process failures in both phase behavior and electrochemical stability. Replacing it with the widely used 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) shifts the material from a meltable solid to a room-temperature liquid, destroying its utility in solid-state electrolytes and phase-change thermal storage. Conversely, substituting the anion to use 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) drastically alters the compound's solvation profile; [EMIM][BF4] is fully miscible with water, whereas [EMIM][PF6] is highly hydrophobic and forms stable two-phase systems essential for liquid-liquid extractions [1]. Furthermore, attempting to use cheaper halide salts like[EMIM][Cl] in electrochemical applications restricts the operating voltage window to under 3.0 V, leading to rapid anodic degradation in systems that require the ~4.5 V stability provided by the PF6 anion [2].
[EMIM][PF6] exhibits a melting point of 60–64 °C, making it a solid at room temperature, whereas its closest structural analog, [BMIM][PF6], is a room-temperature ionic liquid with a melting point of approximately 10 °C. This ~50 °C difference in melting transition dictates its handling and processability in thermal and polymer applications.
| Evidence Dimension | Melting Point / Phase at 25 °C |
| Target Compound Data | 60–64 °C (Solid) |
| Comparator Or Baseline | [BMIM][PF6] at ~10 °C (Liquid) |
| Quantified Difference | ~50 °C higher melting point |
| Conditions | Standard atmospheric pressure, 25 °C ambient |
Buyers seeking a meltable solid for thermal energy storage, solid polymer electrolyte doping, or phase-change applications must select the ethyl variant over the liquid butyl analog.
The hexafluorophosphate anion imparts strict hydrophobicity to[EMIM][PF6], rendering it immiscible with water. In stark contrast, substituting the anion to form[EMIM][BF4] or [EMIM][CH3SO3] results in compounds that are completely miscible with aqueous solutions [1]. This binary phase behavior is critical for separation science.
| Evidence Dimension | Aqueous Miscibility |
| Target Compound Data | Immiscible (forms stable biphasic system) |
| Comparator Or Baseline | [EMIM][BF4] (Fully miscible) |
| Quantified Difference | Phase separation vs. complete dissolution |
| Conditions | Room temperature aqueous mixture |
For liquid-liquid extraction workflows or moisture-sensitive electrochemical cells, the PF6 anion provides essential phase separation and hydrolytic stability that BF4 and acetate/sulfonate analogs lack.
[EMIM][PF6] provides an exceptionally wide electrochemical stability window of approximately 4.5 V, which is required for high-energy-density applications [1]. Utilizing cheaper halide-based precursors such as [EMIM][Cl] restricts the electrochemical window to <3.0 V due to the rapid oxidation of the chloride anion at the anode.
| Evidence Dimension | Electrochemical Stability Window |
| Target Compound Data | ~4.5 V |
| Comparator Or Baseline | [EMIM][Cl] (< 3.0 V) |
| Quantified Difference | >1.5 V wider operating potential range |
| Conditions | Standard electrochemical cell, room temperature |
Procurement for high-voltage supercapacitors or battery research requires the PF6 salt to prevent premature anodic degradation that occurs rapidly with halide precursors.
When dissolved in aprotic solvents like acetonitrile for electrolyte formulations, the shorter ethyl chain of [EMIM][PF6] reduces steric hindrance compared to the bulkier butyl chain of [BMIM][PF6] [1]. This lower solvated radius translates directly to higher ionic conductivity and superior mass transport in electrochemical cells.
| Evidence Dimension | Steric Bulk and Solution Conductivity |
| Target Compound Data | Ethyl chain (lower steric hindrance, higher mobility) |
| Comparator Or Baseline | [BMIM][PF6] (Butyl chain, higher viscosity and lower mobility) |
| Quantified Difference | Higher diffusion coefficient and conductivity in solvent |
| Conditions | Dissolved in aprotic solvents (e.g., Acetonitrile) |
When formulating solvent-based electrolytes for CO2 reduction or supercapacitors, the smaller[EMIM]+ cation delivers superior mass transport and conductivity compared to the butyl variant.
Because [EMIM][PF6] is a solid at room temperature but melts at ~60 °C, it is ideally suited for melt-processing into polymer matrices. It provides the high 4.5 V electrochemical window necessary for advanced battery research without the leakage risks associated with room-temperature liquid analogs like [BMIM][PF6] .
The strict water immiscibility of [EMIM][PF6] makes it a superior extraction medium for separating heavy metals or organic compounds from aqueous streams. Unlike [EMIM][BF4], which dissolves in water, [EMIM][PF6] forms a stable, easily separable organic phase [1].
For supercapacitors utilizing aprotic solvents like acetonitrile, [EMIM][PF6] acts as a high-performance supporting electrolyte. The compact ethyl cation ensures higher ionic mobility than butyl variants, while the PF6 anion prevents anodic degradation up to 4.5 V, far outperforming halide salts [2].
Corrosive;Irritant